molecular formula C8H10Cl2N2 B13324317 (R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine

(R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine

Cat. No.: B13324317
M. Wt: 205.08 g/mol
InChI Key: FKSIGVWCIYERMC-RXMQYKEDSA-N
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Description

®-(1-(2,4-Dichlorophenyl)ethyl)hydrazine is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities. The compound is characterized by the presence of a hydrazine group attached to a 2,4-dichlorophenyl ethyl moiety, which imparts specific chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(1-(2,4-Dichlorophenyl)ethyl)hydrazine typically involves the reaction of 2,4-dichlorophenyl ethyl ketone with hydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of ®-(1-(2,4-Dichlorophenyl)ethyl)hydrazine may involve more scalable methods, including continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The reaction conditions are optimized to ensure the safety and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

®-(1-(2,4-Dichlorophenyl)ethyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form simpler hydrazine derivatives.

    Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various electrophiles can be used for substitution reactions, including alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a wide range of substituted hydrazine derivatives.

Scientific Research Applications

®-(1-(2,4-Dichlorophenyl)ethyl)hydrazine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.

    Industry: It is used in the development of new materials and as an intermediate in the production of various industrial chemicals.

Mechanism of Action

The mechanism of action of ®-(1-(2,4-Dichlorophenyl)ethyl)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with various biomolecules, leading to changes in their structure and function. This interaction can affect various cellular processes, including enzyme activity and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine: The enantiomer of the compound, which may have different biological activities.

    2,4-Dichlorophenylhydrazine: A related compound with a similar structure but lacking the ethyl group.

    Phenylhydrazine: A simpler hydrazine derivative with a phenyl group instead of a 2,4-dichlorophenyl group.

Uniqueness

®-(1-(2,4-Dichlorophenyl)ethyl)hydrazine is unique due to its specific stereochemistry and the presence of the 2,4-dichlorophenyl group. This imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C8H10Cl2N2

Molecular Weight

205.08 g/mol

IUPAC Name

[(1R)-1-(2,4-dichlorophenyl)ethyl]hydrazine

InChI

InChI=1S/C8H10Cl2N2/c1-5(12-11)7-3-2-6(9)4-8(7)10/h2-5,12H,11H2,1H3/t5-/m1/s1

InChI Key

FKSIGVWCIYERMC-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1)Cl)Cl)NN

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)Cl)NN

Origin of Product

United States

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